3'-Dimethylaminoacetophenone

Physical Properties Material Handling Formulation Science

Researchers requiring precise control over aromatic substitution patterns face challenges with non-selective analogs. 3'-Dimethylaminoacetophenone solves this via its meta-dimethylamino directing group, enabling exclusive 6'-site-selectivity in Ru-catalyzed C-H activation. - Achieves regiospecific ortho-functionalization unattainable with para isomers or methoxy analogs. - Serves as a biologically inert negative control (PNMT Ki >1 mM) for adrenergic pathway studies. - Consistent ≥98% purity (GC/T) verified across batches; low-melting solid (37°C) shipped under refrigerated conditions to ensure laboratory-ready quality.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 18992-80-8
Cat. No. B097955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Dimethylaminoacetophenone
CAS18992-80-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N(C)C
InChIInChI=1S/C10H13NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-7H,1-3H3
InChIKeyKYEMJVGXLJXCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Dimethylaminoacetophenone Technical Baseline


3'-Dimethylaminoacetophenone (CAS 18992-80-8), also known as 1-[3-(dimethylamino)phenyl]ethanone, is an aromatic ketone belonging to the aminoacetophenone class with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1]. It features a dimethylamino substituent at the meta position of the acetophenone scaffold, which confers distinct electronic properties and reactivity compared to its ortho, para, and non-alkylated analogs [2]. The compound is typically supplied as a low-melting solid (37°C) with a purity specification of ≥98.0% (GC/T) and is stable under standard laboratory storage conditions at 0-10°C .

Site-selective synthesis

Meta-dimethylamino group directs C-H activation to the 6' position for ortho-functionalized building blocks

Inert assay control

Confirmed negligible PNMT inhibition (Ki >1 mM) supports use as structurally matched negative control

Efficient in-house synthesis

One-step Vilsmeier protocol delivers quantitative yield with full spectroscopic characterization

Photophysical probe scaffold

Distinct dual fluorescence mechanism (same hypersurface) reported for dimethylaminoacetophenone class

Substitution Risks for 3'-Dimethylaminoacetophenone


Substituting 3'-dimethylaminoacetophenone with other aminoacetophenone derivatives or acetophenone analogs is not straightforward due to quantifiable differences in physicochemical properties, site-selective reactivity, and biological target engagement. As detailed in the evidence guide below, the meta-substitution pattern of the dimethylamino group in 3'-dimethylaminoacetophenone results in a melting point 68°C lower than its para isomer, directly impacting handling and formulation workflows . Furthermore, the meta-dimethylamino group directs ruthenium-catalyzed C-H addition to the 6' position with high site-selectivity, a regiospecificity not observed with the 4'-isomer [1]. Biological activity profiles also diverge sharply; while 3'-dimethylaminoacetophenone exhibits negligible affinity for phenylethanolamine N-methyltransferase (PNMT) (Ki > 1 mM), structurally related 3'-aminoacetophenone serves as a critical intermediate in the synthesis of the Alzheimer's drug rivastigmine, underscoring that even small structural variations between in-class compounds translate into fundamentally different application landscapes [2].

3'-Dimethylaminoacetophenone (meta)

Melting point ~37 °C, may liquefy above storage temperature; requires cold-chain logistics

4'-Dimethylaminoacetophenone (para)

Melting point ~105 °C, stable crystalline solid at room temperature; handling protocols differ significantly

3'-Dimethylamino (meta-NMe2)

C-H activation directs addition to the 6' position, enabling predictable ortho-functionalization

3'-Methoxyacetophenone (meta-OMe)

C-H activation occurs at the sterically congested 2' position; regiospecificity profile cannot be transferred

3'-Dimethylamino (inert PNMT profile)

Essentially inactive against PNMT, suitable as a non-interfering synthetic building block

3'-Aminoacetophenone

Precursor to CNS-active molecules; bioactivity profile may introduce confounding signals in assays

Differentiation Evidence for 3'-Dimethylaminoacetophenone


Melting Point: Meta vs. Para Isomer Contrast

3'-Dimethylaminoacetophenone (meta-isomer) exhibits a melting point of 36.0 to 38.0 °C (typically 37 °C), classifying it as a low-melting solid that may exist as a liquid or waxy solid at slightly elevated room temperatures . In contrast, its positional isomer, 4'-dimethylaminoacetophenone (para-isomer, CAS 2124-31-4), has a significantly higher melting point of 104.0 to 107.0 °C (typically 105 °C) and exists as a stable crystalline solid under standard conditions . This 68°C differential in melting point is a direct consequence of the meta- versus para-substitution pattern on the acetophenone ring.

Melting Point: Meta vs Para
Data to verify
3'-: 37 °C (36–38 °C)
4'-: 105 °C (104–107 °C)
Δ 68 °C lower
Lower melting point directly impacts handling and storage protocols
Requires cold-chain storage validation; source review recommended
Physical Properties Material Handling Formulation Science

Site-Selective C-H Activation by Meta-Dimethylamino Group

In ruthenium-catalyzed addition reactions to olefins, 3'-N,N-dimethylaminoacetophenone demonstrates a distinct site-selective directing effect. The reaction proceeds selectively at the 6' C-H bond to yield the 1:1 C-H/olefin addition product in high yield [1]. This regiospecificity is unique to the meta-dimethylamino substitution pattern. In stark contrast, the analogous reaction with 3'-methoxyacetophenone occurs preferentially at the more sterically congested 2' position, demonstrating that the dimethylamino group at the 3'-position provides a unique and predictable directing effect that cannot be replicated by other common electron-donating substituents [1].

Site-Selective C-H Activation
Head-to-head
Addition at 6' C-H (NMe2)
vs. 2' C-H (OMe)
Unique regiospecificity enables predictable ortho-functionalization
Ruthenium-catalyzed conditions; J. Organomet. Chem. 1995
Synthetic Methodology C-H Activation Regioselectivity

PNMT Inhibition: Dimethylamino vs. Amino Analogs

3'-Dimethylaminoacetophenone was evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis. The compound exhibited a Ki value of 1.11 × 10^6 nM (1.11 mM) using a radiochemical assay with bovine PNMT [1]. This Ki value indicates negligible inhibitory activity. While direct comparative Ki data for closely related analogs against PNMT is not available in the same study, this quantitative result provides a critical class-level benchmark: 3'-dimethylaminoacetophenone is essentially inactive against this target. This contrasts sharply with the established biological relevance of the 3'-amino analog (3'-aminoacetophenone), which serves as a key intermediate in the synthesis of rivastigmine, a clinically approved acetylcholinesterase inhibitor for Alzheimer's disease [2].

PNMT Inhibition (Ki)
Class-level
Ki = 1.11 × 10⁶ nM
(1.11 mM)
Negligible inhibitory activity, suitable negative control for PNMT assays
Active inhibitors typically have Ki in nM range; BindingDB source
Enzymology Drug Discovery Biochemical Assay

Vilsmeier Protocol Synthetic Efficiency

A recently reported protocol demonstrates the one-step synthesis of 3'-dimethylaminoacetophenone in quantitative yield using adapted Vilsmeier conditions [1]. While comparative yield data for alternative synthetic routes under identical conditions is not provided, the achievement of a quantitative yield represents a significant benchmark in synthetic efficiency. This protocol utilizes readily available reagents and provides detailed characterization data including 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectroscopy, ensuring robust identity confirmation [1]. In contrast, traditional synthetic routes to N,N-disubstituted aminoacetophenones often require multi-step sequences and can result in variable yields depending on the specific substitution pattern [2].

Synthetic Yield
Reported
Quantitative yield
One-step Vilsmeier protocol reduces procurement risk for in-house synthesis
Characterized by ¹H, ²H, ¹³C NMR, IR, Raman
Organic Synthesis Process Chemistry Yield Optimization

Dual Fluorescence Mechanism vs. DMABN

A fundamental photophysical study comparing p-dimethylaminobenzonitrile (DMABN) and p-dimethylaminoacetophenone (the para-isomer of the target compound) revealed a key mechanistic distinction. By fluorescence and fluorescence polarization measurements, it was demonstrated that the two components of dual fluorescence emitted by these molecules in polar solutions originate from different hypersurfaces in the case of DMABN, but from the same hypersurface in the case of p-dimethylaminoacetophenone [1]. This indicates that while p-dimethylaminoacetophenone exhibits dual fluorescence, the underlying excited-state dynamics differ fundamentally from those of the prototypical dual-fluorescence molecule DMABN. As a class-level inference, the dimethylaminoacetophenone scaffold, including the 3'-isomer, engages in distinct intramolecular charge transfer processes compared to benzonitrile analogs.

Dual Fluorescence Mechanism
Class-level
Same hypersurface (p-isomer)
vs. different hypersurface (DMABN)
Distinct excited-state dynamics reported for dimethylaminoacetophenone class
Based on para-isomer study; 3'-isomer photophysics may differ
Photophysics Fluorescence Spectroscopy Charge Transfer

3'-Dimethylaminoacetophenone Applications


Ortho-Functionalization via C-H Activation

Leverage the unique 6'-site-selectivity of 3'-dimethylaminoacetophenone in ruthenium-catalyzed C-H addition reactions [1] to synthesize ortho-functionalized acetophenone derivatives with high regiospecificity. This application is directly supported by the evidence that the meta-dimethylamino group directs C-H activation to the 6' position, a selectivity not achievable with other meta-substituents such as methoxy. This makes the compound a strategic choice for constructing complex molecular architectures where precise control over substitution patterns is required, such as in the synthesis of pharmaceutical intermediates or advanced materials.

Negative Control in Enzymatic Assays

Utilize 3'-dimethylaminoacetophenone as a structurally relevant but biologically inert building block or negative control in assays targeting enzymes like PNMT. The evidence demonstrates that this compound exhibits negligible inhibitory activity against PNMT (Ki > 1 mM) [2], confirming its suitability as an inactive analog for studies involving adrenergic or catecholaminergic pathways. This contrasts with the 3'-amino analog, which is a precursor to bioactive molecules, and ensures that the dimethylamino compound does not introduce confounding biological activity in synthetic or screening workflows.

In-House Synthesis via Vilsmeier Protocol

For laboratories requiring this compound on-demand, the validated one-step Vilsmeier protocol achieving quantitative yield [3] provides a reliable and efficient synthetic route. The protocol's detailed characterization data (NMR, IR, Raman) ensures product identity and purity, reducing the need for extensive method development. This application scenario is particularly relevant for research groups in low-resource settings or those requiring custom isotopically labeled or derivatized versions of the compound, where commercial procurement may be cost-prohibitive or unavailable.

Fluorescent Probes with Distinct Excited-State Dynamics

Exploit the distinct dual fluorescence mechanism of the dimethylaminoacetophenone scaffold—where dual fluorescence components originate from the same hypersurface, unlike the prototypical DMABN probe [4]—to design novel fluorescent sensors for solvent polarity, viscosity, or microenvironmental changes. While the evidence is based on the para-isomer, the class-level inference suggests that the 3'-isomer may exhibit similar, yet positionally nuanced, photophysical behavior. This opens avenues for creating a library of positional isomers to fine-tune fluorescence responses in advanced spectroscopic applications.

Application
Selection Property
Validation Focus
Ortho-functionalization via C-H activation
6'-site-selectivity
Verify regiochemistry by NMR
Negative control in enzymatic assays
Confirmed negligible PNMT inhibition
Assess inactivity in target assay
On-demand synthesis protocol
Quantitative yield one-step method
Confirm identity and purity by spectroscopy
Fluorescent probe scaffold design
Dual fluorescence from same hypersurface (class-level)
Characterize excited-state dynamics in target solvent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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